molecular formula C10H10O4 B1596557 3-(4-Methoxyphenyl)-2-oxopropanoic acid CAS No. 28030-16-2

3-(4-Methoxyphenyl)-2-oxopropanoic acid

Cat. No. B1596557
CAS RN: 28030-16-2
M. Wt: 194.18 g/mol
InChI Key: AOPNPZIOVIPWMF-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-oxopropanoic acid is a chemical compound. It is also known as 4-Methoxyhydrocinnamic acid . The linear formula of this compound is CH3OC6H4CH2CH2CO2H . The CAS number of this compound is 1929-29-9 .


Synthesis Analysis

The synthesis of a nanocomposite consisting of 3-(4-methoxyphenyl)propionic acid and magnesium layered hydroxide was reported in a study . The nanocomposite was synthesized by a direct reaction method using magnesium oxide and 3-(4-methoxyphenyl)propionic acid as precursors . A further coating of chitosan was applied on the external surface of the nanocomposite to form a new material .


Molecular Structure Analysis

The molecular weight of 3-(4-Methoxyphenyl)-2-oxopropanoic acid is 180.20 . The compound has a linear formula of CH3OC6H4CH2CH2CO2H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Methoxyphenyl)-2-oxopropanoic acid are not well-documented. The molecular weight of the compound is 180.20 . The compound has a linear formula of CH3OC6H4CH2CH2CO2H .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Rh2(OAc)4-catalyzed Wolff rearrangement of methyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoate results in the formation of 3,4-dihydro-2H-pyrrol-2-one derivatives, indicating its utility in organic synthesis and catalysis (Rostovskii et al., 2017).

Corrosion Inhibition

  • Acrylamide derivatives containing 3-(4-methoxyphenyl)-2-oxopropanoic acid have shown effectiveness as corrosion inhibitors for copper in nitric acid solutions, demonstrating its potential in material science and engineering (Abu-Rayyan et al., 2022).

Crystallography and Structural Analysis

  • The reaction of (1E,2E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one with ethyl 2-oxopropanoate, using NH4I as a catalyst, produces a compound where molecules are linked by C—H⋯π interactions into a three-dimensional network, highlighting its relevance in crystallography and material science (Cheng et al., 2022).

Pharmaceutical Research

  • Enantioselective reductions of 3-aryl-2-oxopropanoic acids, including 3-(4-methoxyphenyl)-2-oxopropanoic acid, are important in the synthesis of phenyllactic acids, significant in pharmaceutical research for the development of various natural products (Lüttenberg et al., 2013).

Electrochemical Studies

  • One-electron oxidation studies of related compounds to 3-(4-methoxyphenyl)-2-oxopropanoic acid contribute to understanding the electrochemical behavior of organic compounds in aqueous solutions, relevant in electrochemistry and materials science (Bietti & Capone, 2008).

properties

IUPAC Name

3-(4-methoxyphenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPNPZIOVIPWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342081
Record name 3-(4-Methoxyphenyl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-2-oxopropanoic acid

CAS RN

28030-16-2
Record name 3-(4-Methoxyphenyl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methoxyphenyl)-2-oxopropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TE Ngo, A Ecker, A Guild, A Remmel, PD Boudreau… - bioRxiv, 2023 - ncbi.nlm.nih.gov
The tropical marine cyanobacterium Moorena producens JHB is a prolific source of secondary metabolites with potential biomedical utility. Previous studies of this strain led to the …
Number of citations: 6 www.ncbi.nlm.nih.gov
C Bhat, P Ilina, I Tilli, M Voráčová, T Bruun, V Barba… - Marine Drugs, 2018 - mdpi.com
The first total synthesis of the marine bromotyrosine purpurealidin I (1) using trifluoroacetoxy protection group and its dimethylated analog (29) is reported along with 16 simplified …
Number of citations: 8 www.mdpi.com
S Korwar - 2016 - scholarscompass.vcu.edu
C-terminal binding proteins (CtBPs) are transcriptional co-repressors involved in developmental processes, and also implicated in a number of breast, ovarian, colon cancers, and …
Number of citations: 3 scholarscompass.vcu.edu
VA Mamedov, VL Mamedova, GZ Khikmatova… - Russian Chemical …, 2015 - Springer
Anilides of 3-aryl-2,3-epoxypropionic acids on treatment with aqueous HBr gave 3-aryl-3-bromo-2-hydroxypropionic acid anilides and (in some cases) 2-bromo-3-hydroxy regioisomers. …
Number of citations: 8 link.springer.com

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